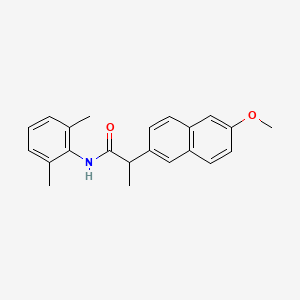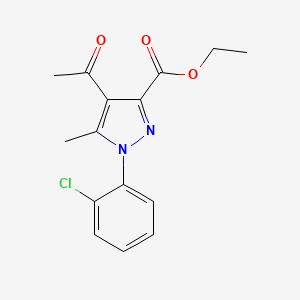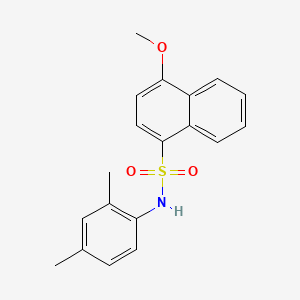![molecular formula C18H16N4O4S B13374603 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B13374603.png)
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a tetraazole ring, and an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the tetraazole ring with the benzoic acid moiety through a sulfanyl linkage, which can be achieved using thiol-based coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acid, halobenzoic acid derivatives
科学研究应用
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and tetraazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-(5-{[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a pyrazole ring instead of a tetraazole ring.
4-(5-{[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a methyl group instead of a sulfanyl linkage.
Uniqueness
4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is unique due to the presence of the tetraazole ring and the sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H16N4O4S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
4-[5-[(4-ethoxycarbonylphenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-2-26-17(25)14-5-3-12(4-6-14)11-27-18-19-20-21-22(18)15-9-7-13(8-10-15)16(23)24/h3-10H,2,11H2,1H3,(H,23,24) |
InChI 键 |
NDKAQJQQWYULHN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7'-(4-Chlorophenyl)-1,1',2,6',7',7'a-hexahydro-5-methoxy-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl](2-thienyl)methanone](/img/structure/B13374520.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374524.png)
![methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374528.png)
![(2,4-Dichlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374534.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13374539.png)

![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)


![3-[4-(dimethylamino)benzylidene]-2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide](/img/structure/B13374567.png)

![Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B13374590.png)
![1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13374605.png)

